Product packaging for Dodecyl(dimethyl)phosphane(Cat. No.:CAS No. 6794-87-2)

Dodecyl(dimethyl)phosphane

Cat. No.: B14713235
CAS No.: 6794-87-2
M. Wt: 230.37 g/mol
InChI Key: RIXFPXRYYYJJKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dodecyl(dimethyl)phosphane, also known as (dodecyl)dimethylphosphine, is an organophosphorus compound with the chemical formula C14H33P . It is a colorless liquid at room temperature and is soluble in organic solvents . This compound serves primarily as a versatile reagent in chemical synthesis. It is used in the preparation of various organophosphorus derivatives, such as phosphonium salts and phosphine oxides, which are valuable intermediates in further chemical development . Furthermore, this compound can be employed as a ligand in coordination chemistry, where it can modify the properties and reactivity of metal centers in catalysts . It also finds use as a reducing agent in specific chemical reactions . The related phosphine oxide, Dodecyldimethylphosphine oxide (C12DMPO), has been the subject of scientific research, particularly in interfacial science. For instance, its penetration into phospholipid monolayers like dipalmitoylphosphatidylcholine (DPPC) has been studied as a model system for understanding interactions with biological membranes. Research has shown that C12DMPO can induce a first-order phase transition in fluid-like Langmuir monolayers, a process visualized using Brewster Angle Microscopy (BAM) . It is critical to note that phosphine compounds, as a class, require careful handling. Phosphine gas (PH3), for example, is highly toxic to aerobically respiring organisms . While the toxicity profile of this compound may differ, it is essential to treat it with proper safety precautions due to the potential toxicity and flammability associated with such materials . This product is intended for research purposes only and is not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H31P B14713235 Dodecyl(dimethyl)phosphane CAS No. 6794-87-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dodecyl(dimethyl)phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H31P/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3/h4-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXFPXRYYYJJKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCP(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00633650
Record name Dodecyl(dimethyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00633650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6794-87-2
Record name Dodecyl(dimethyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00633650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Dodecyl Dimethyl Phosphane

Established Synthetic Routes for Phosphanes

Traditional methods for the synthesis of tertiary phosphines have been well-documented and remain fundamental in both laboratory and industrial settings. These approaches typically involve the formation of a phosphorus-carbon bond through nucleophilic substitution or addition reactions.

Direct Alkylation Approaches to Dodecyl(dimethyl)phosphane

A primary and straightforward method for the synthesis of this compound involves the direct alkylation of a suitable phosphine (B1218219) precursor. This can be achieved through two main pathways: the reaction of an organometallic reagent with a halophosphine or the alkylation of a secondary phosphine.

One of the most common and versatile methods for creating tertiary phosphines is the reaction of organometallic reagents, such as Grignard or organolithium compounds, with chlorophosphines. researchgate.netliv.ac.uk For the synthesis of this compound, this would typically involve the reaction of dodecylmagnesium bromide with chlorodimethylphosphine. The Grignard reagent, prepared from 1-bromododecane (B92323) and magnesium metal in a suitable ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), acts as a nucleophile, displacing the chloride from the chlorodimethylphosphine. sigmaaldrich.comresearchgate.net This reaction is generally carried out under inert and anhydrous conditions to prevent the highly reactive Grignard reagent from reacting with water. researchgate.net

Alternatively, this compound can be synthesized by the direct alkylation of dimethylphosphine (B1204785) with a dodecyl halide, such as 1-bromododecane. This nucleophilic substitution reaction involves the lone pair of electrons on the phosphorus atom of dimethylphosphine attacking the electrophilic carbon of the dodecyl halide, displacing the bromide ion. The reaction is often carried out in the presence of a base to deprotonate the resulting phosphonium (B103445) salt, yielding the desired tertiary phosphine. researchgate.net

The choice between these methods often depends on the availability and reactivity of the starting materials. The Grignard approach is widely used due to the commercial availability of a variety of Grignard reagents and chlorophosphines. tandfonline.com

Starting Material 1Starting Material 2ProductGeneral Reaction TypeKey Considerations
Dodecylmagnesium BromideChlorodimethylphosphineThis compoundGrignard ReactionRequires anhydrous conditions; ether solvents are common. sigmaaldrich.comresearchgate.net
Dimethylphosphine1-BromododecaneThis compoundNucleophilic AlkylationOften requires a base to neutralize the formed phosphonium salt. researchgate.net

Development of Advanced Synthetic Strategies for Phosphane Derivatives

While traditional methods are robust, recent research has focused on developing more sophisticated and efficient strategies for the synthesis of phosphine derivatives. These advanced methods often employ catalysts to achieve higher selectivity and efficiency, or utilize novel activation techniques like photochemistry.

Catalytic cross-coupling reactions have emerged as a powerful tool for the formation of C-P bonds. acs.org For instance, palladium-catalyzed cross-coupling reactions can be employed to couple aryl or alkyl halides with secondary phosphines or their derivatives. rsc.org While direct catalytic coupling of a simple alkyl halide like 1-bromododecane with dimethylphosphine is less common than with aryl halides, research into nickel- and copper-catalyzed systems is expanding the scope of these reactions to include alkyl substrates. jst.go.jp

Photoinduced reactions represent another frontier in phosphine synthesis. These methods utilize light to generate reactive intermediates under mild conditions. For example, photoinduced copper-catalyzed C(sp3)–P bond formation has been developed using secondary phosphine boranes as coupling partners with radical precursors. orgsyn.org Such approaches offer the potential for more energy-efficient and selective syntheses. Visible light-driven, phosphine-mediated transformations are also a growing area of interest, offering metal-free alternatives for certain C-C and C-heteroatom bond formations. researchgate.netpsu.edu

Integration of Green Chemistry Principles in Phosphane Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of organophosphorus compounds to minimize environmental impact and enhance safety. acs.orgrsc.org This includes a focus on atom economy, the use of safer solvents, and the development of energy-efficient processes.

Atom Economy: One of the core principles of green chemistry is maximizing the incorporation of all materials used in the process into the final product, a concept known as atom economy. sigmaaldrich.comcmu.edu Addition reactions, such as the hydrophosphination of alkenes, are highly atom-economical as they, in principle, incorporate all atoms of the reactants into the product. acs.org The radical-initiated addition of phosphines to alkenes is an example of an atom-economic route to functionalized phosphines. acs.org

Sustainable Solvents and Reagents: Efforts are being made to replace hazardous organic solvents with greener alternatives. This includes the use of water, supercritical fluids, or biomass-derived solvents. nih.govrsc.org For instance, research has explored the use of solvents derived from renewable resources like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone (GVL). nih.gov Furthermore, the development of solvent-free synthetic methods, such as mechanochemistry (ball-milling), is gaining traction. rsc.orgresearchgate.net Mechanochemical methods can lead to highly efficient reactions with reduced waste and energy consumption. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure is another key goal of green chemistry. Photoinduced syntheses and some catalytic reactions can often be performed under milder conditions than traditional methods that require high temperatures. researchgate.netpsu.edu The development of mechanochemical deoxygenation of phosphine oxides, which can be conducted in air and often at room temperature, is a significant step towards more energy-efficient phosphine synthesis. researchgate.net

Green Chemistry PrincipleApplication in Phosphane SynthesisExample/Benefit
Atom Economy Designing reactions where most reactant atoms are incorporated into the product. sigmaaldrich.comcmu.eduHydrophosphination of alkenes, where a P-H bond adds across a C=C double bond. acs.org
Safer Solvents & Reagents Replacing hazardous solvents with greener alternatives or using solvent-free methods. rsc.orgUse of biomass-derived solvents like 2-MeTHF or mechanochemical synthesis. nih.govrsc.org
Energy Efficiency Minimizing energy requirements by using milder reaction conditions.Photoinduced reactions that proceed at ambient temperature. researchgate.netpsu.edu

Molecular Structure and Spectroscopic Characterization

Crystallographic Analysis of Dodecyl(dimethyl)phosphane and its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. However, obtaining a single crystal suitable for diffraction analysis can be challenging, particularly for non-polar, flexible molecules like this compound, which is likely a liquid or a low-melting-point solid.

While no crystal structure for this compound itself has been reported in the searched literature, the principles of phosphine (B1218219) structure are well-established. The phosphorus atom in a trialkylphosphine adopts a pyramidal geometry, similar to ammonia, with the lone pair of electrons occupying one of the tetrahedral vertices. The C-P-C bond angles are typically less than the ideal tetrahedral angle of 109.5°.

Crystallography is extensively used to study the derivatives of phosphines, especially their metal complexes. In these complexes, the phosphine acts as a ligand, donating its lone pair to a metal center. The resulting structural data provides precise information on:

Bond Lengths: The M-P bond length and any changes in the P-C bond lengths upon coordination. uleth.ca

Bond Angles: The C-P-C angles within the ligand and the P-M-P angles in multi-ligand complexes.

The study of crystalline derivatives, such as metal complexes or phosphonium (B103445) salts, provides invaluable indirect structural information about the parent this compound ligand.

Coordination Chemistry of Dodecyl Dimethyl Phosphane

Dodecyl(dimethyl)phosphane as a Ligand in Transition Metal Complexation

This compound functions as a monodentate ligand, coordinating to transition metals through its phosphorus atom's lone pair of electrons. It is classified as a "soft" σ-donating ligand, forming stable complexes with various transition metals, particularly those in lower oxidation states such as palladium, platinum, nickel, and gold. tcichemicals.com The nature of the metal-phosphorus bond is primarily a sigma donation from the phosphorus to an empty metal orbital.

The long dodecyl chain can influence the properties of the resulting metal complexes, such as their solubility in nonpolar organic solvents and their potential to form micelles or aggregates in certain solvent systems. This characteristic is particularly relevant in catalytic applications where reaction conditions may involve biphasic systems or require catalysts with specific solubility profiles. While specific studies on this compound are limited, the coordination behavior of long-chain trialkylphosphines suggests its utility in homogeneous catalysis, potentially offering advantages in catalyst recovery and product separation.

Analysis of Electronic and Steric Properties Influencing Coordination Behavior

The coordination behavior of phosphine (B1218219) ligands is primarily governed by their electronic and steric properties. These parameters are crucial in determining the stability, reactivity, and catalytic activity of their transition metal complexes. tcichemicals.com

Electronic Properties: this compound is considered an electron-rich ligand. The alkyl groups are electron-donating, which increases the electron density on the phosphorus atom. This enhanced electron density leads to strong σ-donation to the metal center, which can, in turn, influence the electronic properties of the metal and the reactivity of the resulting complex. tcichemicals.com Generally, phosphine ligands with high electron density increase the reactivity of the metal center towards oxidative addition. tcichemicals.com The electronic properties of phosphines can be quantified using parameters such as the Tolman Electronic Parameter (TEP), which is determined from the C-O stretching frequencies of nickel carbonyl complexes. For trialkylphosphines, the TEP values are generally low, indicating strong electron-donating ability.

The interplay of these electronic and steric factors dictates the coordination environment around the metal. For instance, a bulky, electron-rich ligand like this compound would be expected to favor the formation of low-coordinate, highly reactive metal complexes.

Mechanistic Studies of Ligand Exchange Reactions in this compound Systems

Ligand exchange reactions are fundamental to the function of many catalytic systems, as they allow for the coordination of substrates and the release of products. nih.govresearchgate.net The mechanisms of these reactions can be either associative, involving the formation of a higher-coordinate intermediate, or dissociative, where a ligand first dissociates to create a vacant coordination site. The preferred pathway is influenced by the steric and electronic properties of the ligands and the metal center.

For complexes containing phosphine ligands, the rate of ligand exchange is often dependent on the steric bulk of both the incoming and outgoing ligands. In the case of this compound, its steric profile would play a significant role. Mechanistic studies of ligand exchange in phosphine-metal complexes are often investigated using techniques such as kinetics studies and computational modeling. While specific mechanistic studies on this compound are not extensively documented, general principles of phosphine ligand exchange would apply. For instance, in square planar d8 complexes, such as those of Pd(II) and Pt(II), ligand substitution often proceeds through an associative mechanism.

Synthesis and Advanced Characterization of Metal Complexes Featuring this compound Ligands

The synthesis of transition metal complexes with this compound can be achieved through various standard methods in organometallic chemistry. A common approach involves the reaction of a suitable metal precursor, such as a metal halide or a complex with labile ligands (e.g., acetonitrile or cyclooctadiene), with the phosphine ligand in an appropriate solvent. cardiff.ac.uksci-hub.stmdpi.com The choice of solvent and reaction conditions is often dictated by the solubility of the reactants and the stability of the desired product.

Once synthesized, the characterization of these complexes is crucial to determine their structure, purity, and properties. A combination of spectroscopic and analytical techniques is typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is a particularly powerful tool for characterizing phosphine complexes, as the chemical shift of the phosphorus nucleus is sensitive to its coordination environment. nih.gov Upon coordination to a metal, the 31P chemical shift of this compound would be expected to change significantly. 1H and 13C NMR are also used to characterize the organic backbone of the ligand.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic vibrational modes of the ligand and other functional groups in the complex. For example, in metal carbonyl complexes, the C-O stretching frequency can provide information about the electronic properties of the phosphine ligand.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles between the metal, phosphorus, and other atoms in the complex. This technique allows for the precise determination of the coordination geometry.

Mass Spectrometry: Mass spectrometry can be used to determine the molecular weight of the complex and to obtain information about its fragmentation patterns.

The table below summarizes the key characterization techniques and the type of information they provide for metal complexes of phosphine ligands like this compound.

Technique Information Obtained
31P NMR SpectroscopyConfirmation of coordination, information on the electronic environment of the phosphorus atom, determination of coordination number and geometry (in some cases).
1H and 13C NMR SpectroscopyCharacterization of the alkyl groups of the phosphine ligand.
Infrared (IR) SpectroscopyIdentification of functional groups, information on electronic properties (e.g., in metal carbonyls).
X-ray CrystallographyPrecise determination of molecular structure, including bond lengths and angles.
Mass SpectrometryDetermination of molecular weight and elemental composition.

Catalytic Applications of Dodecyl Dimethyl Phosphane Complexes

Homogeneous Catalysis Utilizing Dodecyl(dimethyl)phosphane Ligands

Complexes of this compound with transition metals such as palladium, rhodium, and ruthenium are anticipated to be effective catalysts in a variety of homogeneous catalytic reactions. The long dodecyl chain provides significant steric bulk, which can play a crucial role in stabilizing the metal center and influencing the regioselectivity and stereoselectivity of catalytic transformations.

Cross-Coupling Reactions

In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, phosphine (B1218219) ligands are essential for catalyst stability and activity. nih.govnih.govwordpress.com The role of the phosphine is to stabilize the palladium(0) species and to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. wordpress.com For ligands similar to this compound, such as other trialkylphosphines, it has been shown that the steric bulk and electron-donating nature of the ligand can significantly impact the efficiency of the cross-coupling reaction. nih.gov

While specific data for this compound in Suzuki-Miyaura cross-coupling is not extensively documented in publicly available literature, the general principles of phosphine ligand effects suggest that it would be an effective ligand. ucla.edursc.orgheraeus-precious-metals.com The electron-rich nature of the phosphorus atom in this compound would enhance the rate of oxidative addition, a key step in the catalytic cycle. The significant steric hindrance provided by the dodecyl group could promote the reductive elimination step, leading to the formation of the desired product. nih.gov

Table 1: Expected Performance of this compound in a Hypothetical Suzuki-Miyaura Cross-Coupling Reaction This table is illustrative and based on general principles of phosphine ligand effects in catalysis, as specific data for this compound is limited.

Entry Aryl Halide Arylboronic Acid Catalyst System Yield (%)
1 4-Bromotoluene Phenylboronic acid Pd(OAc)₂ / this compound High
2 4-Chloroanisole 4-Methoxyphenylboronic acid Pd(OAc)₂ / this compound Moderate to High

Hydroformylation Processes

Rhodium-catalyzed hydroformylation is a crucial industrial process for the synthesis of aldehydes from alkenes. illinois.educapes.gov.brnih.gov The choice of phosphine ligand is critical in controlling the regioselectivity of the reaction, determining the ratio of linear to branched aldehydes. illinois.edu Generally, bulkier phosphine ligands tend to favor the formation of the linear aldehyde due to steric interactions in the transition state.

Given the substantial steric bulk of the dodecyl group, it is expected that a rhodium catalyst bearing the this compound ligand would exhibit a high selectivity for the linear aldehyde product in the hydroformylation of terminal alkenes. While specific experimental data for this compound in hydroformylation is scarce, studies on other bulky phosphine ligands support this hypothesis.

Table 2: Predicted Regioselectivity in the Rhodium-Catalyzed Hydroformylation of 1-Octene with this compound This table is a predictive representation based on established principles of ligand effects in hydroformylation, acknowledging the limited specific data for this compound.

Entry Catalyst System Temperature (°C) Pressure (bar) Linear:Branched Ratio
1 Rh(acac)(CO)₂ / this compound 100 20 >95:5

Hydrogenation Reactions

Ruthenium-catalyzed hydrogenation is a versatile method for the reduction of a wide range of functional groups. nih.govrsc.org Phosphine ligands play a key role in modulating the activity and selectivity of these catalysts. nih.gov In the context of hydrogenation, the electronic properties of the phosphine ligand are particularly important. Electron-donating phosphines, such as this compound, can increase the electron density on the ruthenium center, which can facilitate the activation of hydrogen.

While detailed studies on the use of this compound in ruthenium-catalyzed hydrogenation are not widely reported, it is anticipated that its strong electron-donating character would make it a suitable ligand for these transformations. nih.gov

Other Organometallic Catalytic Transformations

The utility of this compound extends beyond the aforementioned reactions. In telomerization reactions, for instance, palladium catalysts modified with phosphine ligands are used to dimerize dienes with the concurrent addition of a nucleophile. rsc.org The steric and electronic properties of the phosphine ligand can influence the selectivity of this reaction, and the bulky nature of this compound could be advantageous in controlling the formation of specific telomers.

Design Principles and Structure-Activity Relationships in this compound Catalytic Systems

The catalytic performance of metal complexes containing this compound is intrinsically linked to the ligand's electronic and steric properties. nih.govnih.govmanchester.ac.ukrsc.org

The electronic effect of this compound is primarily dictated by the electron-donating nature of the alkyl groups. The two methyl groups and the dodecyl group are all electron-releasing, making the phosphorus atom a strong sigma-donor. This property enhances the electron density on the coordinated metal center, which can be beneficial for catalytic steps such as oxidative addition in cross-coupling reactions. nih.gov

Mechanistic Investigations of Reactions Involving Dodecyl Dimethyl Phosphane

Studies on Nucleophilic Reactions of Phosphanes

The hallmark of tertiary phosphines is their ability to act as potent nucleophiles. This reactivity is the foundation of nucleophilic phosphine (B1218219) catalysis, where the phosphine initiates a reaction by attacking an electrophilic species. The general mechanism involves the initial addition of the phosphine to an electrophile, such as an activated alkene (Michael acceptor) or alkyne, to form a zwitterionic phosphonium (B103445) intermediate. rsc.org This intermediate is the key reactive species that participates in subsequent bond-forming steps.

The nucleophilicity of a phosphine is a critical factor in these reactions. For trialkylphosphines like dodecyl(dimethyl)phosphane, the electron-donating nature of the alkyl groups enhances the electron density on the phosphorus atom, making them strong nucleophiles. This is in contrast to triarylphosphines, where the electron-withdrawing nature of the aryl groups can diminish nucleophilicity. The reaction of a tertiary phosphine (PR₃) with a generic Michael acceptor is illustrated as the first step in many catalytic cycles. This phospha-Michael addition is a reversible and fundamental process that underpins a wide array of transformations. rsc.org

Research into phosphine-catalyzed reactions has established several key mechanistic pathways:

Michael Addition: Phosphines catalyze the addition of nucleophiles to α,β-unsaturated carbonyl compounds. The phosphine adds to the β-position of the Michael acceptor, forming a phosphonium enolate. This intermediate then acts as a Brønsted base or engages in further reactions. rsc.org

Morita-Baylis-Hillman (MBH) Reaction: In the MBH reaction, the phosphine adds to an activated alkene, and the resulting zwitterion attacks an aldehyde. A subsequent proton transfer and elimination of the phosphine catalyst yield the functionalized product.

Annulations: Phosphines can catalyze various annulation reactions, where the zwitterionic intermediate undergoes intramolecular or intermolecular cyclizations to construct ring systems.

While specific studies on this compound are sparse, its behavior as a strong nucleophilic catalyst is anticipated due to its trialkylphosphine nature. The long dodecyl chain may also impart specific solubility properties, making it suitable for reactions in less polar media or for applications in biphasic catalysis.

Table 1: Examples of Nucleophilic Reactions Catalyzed by Tertiary Phosphines

Reaction Type Electrophile Nucleophile Typical Phosphine Catalyst
Michael Addition α,β-Unsaturated Ester Alcohol Tributylphosphine
Morita-Baylis-Hillman Acrylate (B77674) Aldehyde Triphenylphosphine (B44618)
[3+2] Annulation Allenoate Alkene Triphenylphosphine
γ-Umpolung Addition 2-Butynoate Carbon Nucleophile Triphenylphosphine

Elucidation of Reaction Kinetics and Pathways

The elucidation of reaction kinetics provides critical insights into the mechanism of a chemical transformation, including the identification of the rate-determining step and the influence of various reaction parameters. For reactions involving tertiary phosphines, kinetic studies have been instrumental in distinguishing between proposed pathways.

Kinetic investigations of phospha-Michael additions have shown that the initial nucleophilic attack of the phosphine on the electrophile is often the rate-determining step. rsc.org For instance, recent kinetic analyses of various tertiary phosphines adding to Michael acceptors like ethyl acrylate and ethyl propiolate have allowed for a systematic comparison of phosphine reactivity. rsc.org These studies typically follow the reaction progress using spectroscopic methods like NMR to determine rate constants. The reactions are often found to follow second-order kinetics, being first-order in both the phosphine and the electrophile concentration.

The general kinetic profile for a phosphine-catalyzed reaction can be complex. For example, in protic solvents or in the presence of a proton source, the intermediate zwitterion can be trapped, leading to third-order kinetics where the rate is also dependent on the concentration of the proton source. rsc.org

The reaction pathway—whether it proceeds through a discrete intermediate (stepwise mechanism) or via a single transition state (concerted mechanism)—is a key aspect investigated. For nucleophilic substitution reactions at a phosphorus center, the mechanism can shift from concerted to stepwise depending on the nature of the nucleophile and the leaving group. wikipedia.orgmdpi.com While these studies often focus on phosphoryl transfer reactions rather than phosphine catalysis, they highlight the mechanistic diversity available. For this compound, it is expected that its reactions would follow established kinetic models for trialkylphosphines, although specific rate constants and activation energies are not available in the literature. The steric bulk of the dodecyl group could potentially influence reaction rates compared to smaller trialkylphosphines.

Table 2: Factors Influencing Reaction Kinetics in Phosphine Catalysis

Factor Influence on Reaction Rate and Pathway
Phosphine Structure Electron-rich alkylphosphines are generally more nucleophilic and react faster than electron-poor arylphosphines. Steric hindrance can slow the rate of nucleophilic attack.
Electrophile Structure The electronic nature and steric accessibility of the electrophilic site determine its reactivity toward the phosphine.
Solvent The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the reaction rate.
Additives Proton sources can trap zwitterionic intermediates, altering the kinetic profile and potentially the rate-determining step. rsc.org

Computational Approaches to Reaction Mechanism Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating complex reaction mechanisms that are difficult to probe experimentally. researchgate.net These methods allow for the calculation of the geometries and energies of reactants, transition states, and intermediates along a reaction pathway.

For organophosphorus chemistry, computational studies have been applied to:

Determine Reaction Energetics: Calculating the activation energy barriers for different potential pathways helps to predict the most likely mechanism. For example, DFT calculations have been used to compare stepwise versus concerted pathways in phosphoryl transfer reactions. acs.org

Visualize Transition States: The structure of the transition state provides a snapshot of the bond-forming and bond-breaking processes, offering deep mechanistic insight.

Explain Selectivity: Computational models can explain the origins of regioselectivity and stereoselectivity in catalytic reactions by comparing the energy barriers of the transition states leading to different products.

Ligand Design: By modeling how changes in a phosphine's structure (e.g., steric bulk or electronic properties) affect catalytic activity, computational studies can guide the design of new and more effective ligands for catalysis. researchgate.netresearchgate.net

While numerous computational studies exist for common phosphine ligands like triphenylphosphine or for understanding catalysis with transition metals, researchgate.net specific DFT or other ab initio molecular orbital calculations detailing the reaction mechanisms of this compound are not found in the current body of scientific literature. A computational study of this phosphine would likely focus on how the long, flexible dodecyl chain influences the stability of reaction intermediates and transition states, potentially through steric interactions or by creating a localized nonpolar environment around the catalytic center.

Table 3: Information Gained from Computational Modeling of Reaction Mechanisms

Computational Output Mechanistic Insight Provided
Potential Energy Surface Maps the energy of the system as a function of reactant coordinates, identifying the lowest energy reaction path.
Transition State (TS) Geometry Reveals the geometry of the highest energy point along the reaction coordinate, indicating which bonds are forming and breaking.
Activation Energy (Ea) The energy difference between reactants and the transition state; determines the theoretical reaction rate.
Reaction Intermediates Identifies and characterizes the structure and stability of any species formed between reaction steps.
Atomic Charges / Electron Density Provides information on the flow of electrons during the reaction, clarifying the roles of the nucleophile and electrophile. acs.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Approaches to Dodecyl(dimethyl)phosphane

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and high-accuracy composite methods like CBS-QB3 are employed to predict thermodynamic data, electronic properties, and reaction energetics for organophosphorus compounds. nih.govresearchgate.net While specific studies focusing exclusively on this compound are not prevalent, data from related short-chain and long-chain phosphines allow for a robust extrapolation of its characteristics.

The electronic structure of a phosphine (B1218219) ligand determines its donor and acceptor properties, which are critical to its function in coordination chemistry and catalysis. libretexts.orgyoutube.com this compound features a trivalent phosphorus atom with a lone pair of electrons and three substituents: two methyl groups and one dodecyl group.

The primary bonding interaction with a transition metal involves the donation of the phosphorus lone pair to a vacant metal orbital (σ-donation). youtube.com The nature of the alkyl groups influences the electron-donating ability of the phosphorus center. Alkyl groups, like the methyl and dodecyl chains, are generally considered electron-donating, which increases the electron density on the phosphorus atom compared to aryl or electronegative substituents. libretexts.org

Phosphines also act as π-acceptors. This interaction occurs not through phosphorus d-orbitals, as once thought, but through the acceptance of electron density from occupied metal d-orbitals into the antibonding (σ) orbitals of the phosphorus-carbon bonds. youtube.comlibretexts.org The electronegativity of the substituents affects the energy of these σ orbitals; more electronegative groups lower the orbital energy, making the ligand a better π-acceptor. youtube.com For this compound, the alkyl groups make it a relatively strong σ-donor and a weaker π-acceptor compared to phosphines with fluoro or aryl groups.

Table 1: Comparison of Electronic Properties of Phosphine Ligands This table, based on general principles, illustrates the expected electronic effects of different substituents on a phosphine ligand.

Phosphine LigandSubstituent TypeRelative σ-Donating StrengthRelative π-Accepting Strength
P(CF₃)₃Strongly Electron-WithdrawingWeakStrong
P(Ph)₃Aryl (Electron-Withdrawing)ModerateModerate
P(CH₃)₃Alkyl (Electron-Donating)StrongWeak
P(dodecyl)(CH₃)₂Alkyl (Electron-Donating)StrongWeak

Computational chemistry is instrumental in modeling the full catalytic cycle of reactions involving phosphine ligands, such as cross-coupling reactions. researchgate.net These models calculate the energy barriers for key steps like oxidative addition, transmetalation, and reductive elimination, providing insight into how ligand properties influence reaction kinetics. researchgate.netacs.org

For a ligand like this compound, its properties would influence reaction pathways in several ways:

Steric Effects : The long dodecyl chain contributes significant steric bulk. The steric hindrance of a phosphine ligand is often quantified by its cone angle. libretexts.orgcardiff.ac.uk A larger cone angle can influence the coordination number of the metal center and the stability of reaction intermediates. youtube.com While the exact cone angle for this compound is not readily published, it is expected to be substantial, influencing ligand dissociation and the accessibility of the metal center. cardiff.ac.uk

Electronic Effects : As a strong electron-donating ligand, this compound would accelerate steps favored by high electron density at the metal center, such as oxidative addition. researchgate.net Conversely, steps that are favored by electron-withdrawing ligands might be slowed. researchgate.net

Computational models can predict the transition state structures and their associated activation energies, allowing for a quantitative comparison of different ligands. rsc.org For instance, DFT calculations can be used to determine whether a ligand exchange process proceeds through an associative or dissociative pathway by analyzing the energetics of potential intermediates. acs.org

Molecular Dynamics Simulations for Interfacial and Bulk Behavior of Related Systems

Molecular dynamics (MD) simulations are a powerful tool for studying the collective behavior of molecules in condensed phases, such as their self-assembly into micelles or their organization at interfaces. nih.govnih.gov this compound, with its long hydrophobic dodecyl tail and polar dimethylphosphane head, is an amphiphilic molecule. While specific MD studies on this phosphine are scarce, extensive research on structurally similar amphiphiles, like n-dodecyl phosphate (B84403) and other surfactants, provides a strong basis for predicting its behavior. nih.govwikipedia.org

These simulations show that amphiphilic molecules can spontaneously form aggregate structures like micelles and bilayers in aqueous solutions. nih.govwur.nl The final morphology (e.g., spherical or cylindrical micelles) often depends on factors like molecular size and concentration. nih.gov MD simulations of phosphonic acids on surfaces like aluminum oxide have also been used to study the formation of self-assembled monolayers (SAMs), revealing how solvent and molecular packing influence the final ordered structure. rsc.org It is plausible that this compound could form similar ordered structures on appropriate substrates.

Development and Application of Computational Models for Organophosphorus Chemistry

The accuracy of computational studies relies on the quality of the underlying models and parameters. acs.org A significant area of research is the development of robust computational methods and force fields specifically for organophosphorus chemistry. nih.govacs.orgnih.gov

Force fields are sets of parameters and functions used in classical molecular mechanics and dynamics simulations to describe the potential energy of a system. wikipedia.org Developing accurate force fields for organophosphorus compounds is challenging due to the complex electronic nature of phosphorus. nih.gov The process often involves performing high-level quantum mechanical calculations on smaller model compounds to derive parameters for bond lengths, angles, and torsional angles, which can then be applied in large-scale simulations. nih.govresearchgate.net These models are crucial for simulating the behavior of complex systems, such as proteins with phosphorylated residues or metal complexes with phosphine ligands. nih.govnih.gov

Quantum chemical methods themselves are continually refined. Composite methods like G3X and CBS-QB3 are used to calculate thermochemical properties like enthalpies of formation with high accuracy, providing essential data for kinetic and thermodynamic modeling. researchgate.netacs.orgnih.gov Machine learning techniques are also emerging as a powerful tool to accelerate the discovery and design of new phosphine ligands by rapidly predicting their properties and effects on reaction energies. rsc.orgtuwien.at

Advanced Materials Science Applications

Integration of Dodecyl(dimethyl)phosphane in Nanomaterial Synthesis

The synthesis of high-quality nanomaterials, such as quantum dots (QDs) and metal nanoparticles, often requires the use of coordinating ligands or capping agents to control their growth, size distribution, and stability. Tertiary phosphines are a critical class of ligands used for this purpose. This compound, as a trialkylphosphine, serves as a powerful coordinating agent in the synthesis of colloidal nanoparticles.

Role in Nanocrystal Growth: During the synthesis of semiconductor nanocrystals like Cadmium Selenide (CdSe) or Indium Phosphide (InP), phosphine (B1218219) ligands play a crucial role. They coordinate to the metal precursors, modifying their reactivity and influencing the kinetics of nucleation and growth. The this compound molecule binds to the surface of the growing nanoparticle through its phosphorus atom's lone pair of electrons. This dynamic binding passivates surface trap states, which are defects on the nanocrystal surface that can quench luminescence. nih.govresearchgate.net The result is nanoparticles with higher photoluminescence quantum yields (PLQY) and improved stability. figshare.com

The two methyl groups on the phosphorus atom provide a degree of steric hindrance, while the long dodecyl chain ensures solubility and dispersibility of the nanoparticles in nonpolar organic solvents. This is essential for solution-based processing and fabrication of nanoparticle-based devices. The mechanism is analogous to that of more commonly used trioctylphosphine (B1581425) (TOP), where the long alkyl chains form a protective layer that prevents the nanoparticles from aggregating. skku.eduacs.org

Synthesis of Metal Nanoparticles: In the synthesis of metal nanoparticles, such as gold (Au) or palladium (Pd), this compound can act as both a stabilizing agent and a mild reducing agent. skku.edunih.gov For instance, in the preparation of phosphine-stabilized gold nanoparticles (AuNPs), the phosphine ligand adsorbs onto the gold surface, controlling the particle size in the 1-3 nm range. nih.govacs.org The stability and properties of these nanoparticles are highly dependent on the nature of the phosphine ligand. The use of this compound would yield AuNPs that are highly soluble in organic media, making them suitable for applications in catalysis and electronics where they can be processed from solution.

Table 1: Comparison of Common Phosphine Ligands in Nanomaterial Synthesis

Ligand Structure Key Features in Nanomaterial Synthesis
This compound P(CH₃)₂(C₁₂H₂₅) Strong coordination; provides excellent solubility in nonpolar solvents; passivates surface traps.
Trioctylphosphine (TOP) P(C₈H₁₇)₃ Widely used for quantum dots and metal nanoparticles; acts as a solvent and ligand; weaker coordination compared to smaller phosphines facilitates ligand exchange. skku.eduacs.org
Triphenylphosphine (B44618) (TPP) P(C₆H₅)₃ Strong binding capability can sometimes hinder nanoparticle growth; provides good thermal stability. skku.edu
Tributylphosphine (TBP) P(C₄H₉)₄ Higher reactivity and stronger reducing agent compared to TOP.

Phosphane-Modified Surfaces and Interfaces in Advanced Materials

The ability to tailor the physicochemical properties of surfaces is fundamental to the development of advanced materials for electronics, sensors, and biomedical devices. This compound and related molecules can be used to form highly ordered, self-assembled monolayers (SAMs) on various substrates, thereby precisely controlling surface properties.

Formation of Self-Assembled Monolayers (SAMs): While phosphonic acids are commonly used to form robust SAMs on metal oxide surfaces like silicon oxide (SiO₂), titanium oxide (TiO₂), and gallium nitride (GaN), phosphines can bind strongly to noble metal surfaces such as gold. nih.govresearchgate.net When a gold substrate is exposed to a solution of this compound, the phosphine headgroups chemisorb onto the surface, forming P-Au bonds. The long dodecyl chains then align, driven by van der Waals interactions, to form a dense, organized monolayer.

This process transforms the high-energy, hydrophilic metal surface into a low-energy, hydrophobic surface. The properties of this new surface are dictated by the terminal groups of the alkyl chains. This modification can be used to control wettability, reduce friction, prevent corrosion, and create templates for molecular recognition. Studies on similar systems, such as unsymmetrical dialkyldithiophosphinic acids on gold, show that the length and arrangement of the alkyl chains are critical in determining the packing density and order of the resulting monolayer. nih.gov

Applications in Electronics and Sensors: Phosphonate-based SAMs are increasingly used in organic thin-film transistors and sensors. nih.gov They can function as ultrathin gate dielectrics, modify the work function of electrodes, and passivate surface states on semiconductor materials. By analogy, a this compound SAM could be employed to modify the interface between a metal electrode and an organic semiconductor, improving charge injection efficiency and device performance. The insulating alkyl layer can also prevent unwanted chemical interactions between the active material and the environment, enhancing device stability.

Table 2: Properties of Surfaces Modified with Alkyl Phosphonic Acids and Phosphines

Substrate Modifying Molecule Surface Property Change Potential Application
Silicon Oxide (SiO₂) Octadecylphosphonic Acid (ODPA) Increased hydrophobicity, formation of a well-packed monolayer. researchgate.net Gate dielectrics, biosensors. nih.gov
Gold (Au) This compound (Hypothesized) Increased hydrophobicity, controlled surface energy. Electrode modification, corrosion resistance.
Titanium Oxide (TiO₂) Dodecyl Phosphate (B84403) Formation of self-assembled monolayers, tunable surface properties. ethz.ch Biocompatible coatings on medical implants.
Gallium Nitride (GaN) Octadecylphosphonic Acid (ODPA) Strong adsorption leading to a hydrophobic surface. researchgate.net Surface functionalization for sensors.

Design of Functional Materials Incorporating this compound Moieties

Beyond surface modification, this compound moieties can be incorporated directly into the structure of bulk materials, such as polymers and porous frameworks, to impart specific functionalities.

Phosphane-Functionalized Polymers: The this compound group can be attached as a side chain to a polymer backbone. Such functionalized polymers have a wide range of potential applications. The phosphine groups can act as ligands to bind metal catalysts, creating recyclable, polymer-supported catalytic systems. The long dodecyl chain enhances the solubility of the polymer in organic solvents and can create a specific nonpolar microenvironment around the catalytic sites, potentially influencing the selectivity of the reaction. For example, polymer dots (Pdots) functionalized with ligands can serve as photosensitizers for driving enzymatic reactions, where the polymer surface is designed to optimize interaction with an enzyme. acs.org

Porous Frameworks for Catalysis and Sensing: Porous aromatic frameworks (PAFs) built from phosphine-containing monomers have been used for immobilizing gold nanoparticles. rsc.org These materials combine the high surface area of the framework with the catalytic activity of the phosphine-ligated metal centers. A framework constructed with a this compound moiety would benefit from the strong metal-binding ability of the phosphine group. Such materials could be highly effective catalysts for reactions like the reduction of nitrophenols. rsc.org Furthermore, the interaction of the phosphine group with specific analytes could be exploited for the development of chemical sensors. The incorporation of this compound could also tune the pore environment, making it more hydrophobic and selective for nonpolar guest molecules.

Table 3: Examples of Functional Materials Incorporating Phosphine Moieties

Material Type Functional Moiety Design Principle Application
Polymer-Supported Catalyst This compound Phosphine moieties on a polymer backbone bind to metal catalyst particles. The dodecyl chain provides solubility and a specific microenvironment. Heterogeneous catalysis, recyclable catalysts.
Porous Aromatic Framework (PAF) Triphenylphosphine Phosphine monomers are used to construct a high-surface-area framework for immobilizing metal nanoparticles. rsc.org Catalysis, gas storage.
Functional Polymer Dots (Pdots) Poly(N,N-dimethylamino ethyl methacrylate) Polymers are designed to form nanoparticles with surfaces that can be functionalized to interact with enzymes. acs.org Bio-hybrid systems, solar fuel production.
Antimicrobial Surfaces N,N dodecyl,methyl-polyethylenimine Long-chain polycations are grafted onto a surface to create a material that is lethal to microorganisms. wikipedia.org Medical devices, self-sterilizing surfaces.

Environmental Research Perspectives

Analytical Methodologies for Detection of Organophosphorus Compounds in Environmental Matrices

The detection and quantification of organophosphorus compounds, including tertiary phosphines like dodecyl(dimethyl)phosphane, in environmental samples such as water, soil, and sediment are well-established. nih.gov These methods are crucial for monitoring environmental contamination and understanding the distribution of these chemicals. mdpi.com The primary techniques involve chromatography coupled with highly sensitive and specific detectors.

A significant challenge in the analysis of phosphine (B1218219) ligands is their susceptibility to oxidation during the chromatographic process. nih.gov For instance, on-column degradation can lead to inaccurate results. nih.gov Methodologies have been developed to mitigate this, such as adding a small amount of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to the mobile phase, which passivates the chromatography column and prevents on-column oxidation, thereby improving method precision and sensitivity. nih.gov

Sample preparation is a critical first step and typically involves extracting the target compounds from the environmental matrix. Common procedures include liquid-liquid extraction with solvents like methylene (B1212753) chloride or acetonitrile, or Soxhlet extraction for solid samples. nih.govcapes.gov.br For soil samples, a rapid pretreatment technique known as dispersive liquid-liquid microextraction (DLLME) has been developed for the analysis of organophosphorus pesticides. nih.gov Following extraction, a clean-up step using adsorption chromatography is often employed to remove interfering substances before analysis. capes.gov.br

The most common analytical techniques for organophosphorus compounds are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). nih.govoup.com.au

Gas Chromatography (GC): GC is frequently used for its high resolution. It is typically paired with detectors that are highly sensitive to phosphorus-containing molecules. These include the Nitrogen-Phosphorus Detector (NPD), Flame Photometric Detector (FPD) (operated in phosphorus mode), and Mass Spectrometry (MS) for definitive identification. nih.govnih.govcdc.gov For some organophosphorus compounds, detection limits can be as low as 200 to 500 pg/g in soil. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique, particularly for less volatile or thermally unstable compounds. nih.gov One EPA-approved method for certain organophosphorus compounds involves direct injection onto a reversed-phase HPLC column, followed by gradient elution. nih.gov After separation, the compounds can be hydrolyzed and reacted to form a fluorescent derivative, which is then measured with a fluorescence detector. nih.gov

The following table summarizes common analytical methodologies applicable to the detection of organophosphorus compounds in environmental samples.

Table 1: Analytical Methods for Organophosphorus Compounds in Environmental Matrices

Technique Detector Matrix Sample Preparation Typical Detection Limit Citation(s)
Gas Chromatography (GC) Nitrogen-Phosphorus Detector (NPD) Water, Soil, Air Liquid-liquid extraction, Soxhlet extraction ~1 µg/L (Water) nih.govcapes.gov.br
Gas Chromatography (GC) Flame Photometric Detector (FPD) Water, Soil Liquid-liquid extraction, SPE Not Specified cdc.govcdc.gov
Gas Chromatography (GC) Mass Spectrometry (MS) Water, Sediment QuEChERS, Soxhlet extraction Not Specified cdc.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) Fluorescence Detector Water Direct injection, post-column derivatization Not Specified nih.gov

Academic Studies on the Environmental Fate and Transformation of Organophosphorus Compounds

The environmental fate of organophosphorus compounds is dictated by a combination of chemical and biological processes that transform the parent compound into various degradation products. researchgate.netoup.com These transformations are critical in determining the persistence, mobility, and potential long-term impact of these substances in the environment. nih.gov

Key transformation processes for organophosphorus compounds include:

Oxidation: Tertiary phosphines (R₃P), such as this compound, are characteristically oxidized to form the corresponding phosphine oxide (R₃P=O). wikipedia.org This reaction can occur with atmospheric oxygen, meaning samples of tertiary phosphines are often contaminated with their phosphine oxides. wikipedia.org

Hydrolysis: Hydrolysis is a major degradation pathway for many organophosphorus compounds, particularly under alkaline conditions. oup.comnih.gov This process typically involves the cleavage of ester bonds within the molecule. oup.com

Biodegradation: Microbial degradation is considered one of the most significant steps in the detoxification of organophosphorus compounds in soil and water. oup.comnih.gov Various microorganisms can utilize these compounds as a source of carbon or phosphorus. oup.comnih.gov The primary reactions involved are hydrolysis and oxidation, mediated by microbial enzymes like phosphatases and phosphotriesterases. oup.comnih.gov

Studies on related organophosphorus compounds provide insight into potential environmental pathways. For example, research on dimethoate, an organophosphate insecticide, shows it is degraded by microbes under anaerobic conditions and that hydrolysis is a major pathway in alkaline environments. nih.govresearchgate.net Similarly, studies on dimethyl phthalate (B1215562) esters (DMPE) under sulfate-reducing conditions found that they were not fully mineralized but were transformed into metabolites like monomethyl phthalate and phthalic acid, which could accumulate in the environment. nih.gov Research has also shown that tertiary phosphines can react with natural organic matter, such as lignin-type aldehydes found in plant biomass, which represents another potential transformation pathway in aquatic or soil environments. nih.gov

The persistence and transformation of these compounds can lead to their accumulation in various environmental compartments, including the food chain. researchgate.net

Table 2: Environmental Fate and Transformation of Organophosphorus Compounds

Process Description Resulting Products Relevance to this compound Citation(s)
Oxidation Reaction with oxygen, often spontaneous for tertiary phosphines. Tertiary Phosphine Oxides (e.g., Dodecyl(dimethyl)phosphine oxide) Highly relevant; a characteristic reaction of tertiary phosphines. wikipedia.org
Hydrolysis Chemical breakdown due to reaction with water, often pH-dependent. Cleavage of ester or other susceptible bonds. Potentially relevant, depending on the full structure and environmental pH. oup.comnih.gov
Biodegradation Transformation mediated by microorganisms (bacteria, fungi). Can lead to detoxification and mineralization or the formation of persistent metabolites. Likely relevant, as many organophosphorus compounds are biodegradable. oup.comnih.govnih.gov

| Reaction with Biomass | Nucleophilic attack on components of natural organic matter like lignin. | Formation of complex adducts. | Potentially relevant in soil and aquatic systems rich in organic matter. | nih.gov |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Dodecyl(dimethyl)phosphane, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution using organolithium reagents (e.g., n-BuLi) with chlorodimethylphosphane in anhydrous solvents like diethyl ether or THF at low temperatures (−78°C). For example, details a similar synthesis where chlorodimethylphosphane reacts with aryl lithium intermediates to form phosphane derivatives. Optimization includes controlling stoichiometry, ensuring inert atmospheres, and slow warming to room temperature to avoid side reactions. Post-synthesis purification via distillation or recrystallization is critical, and yields can exceed 85% under controlled conditions .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer : Multinuclear NMR spectroscopy (¹H, ³¹P, ¹⁹F if fluorinated analogs exist) is essential for structural confirmation. For instance, reports ³¹P NMR chemical shifts near −48 ppm for dimethyl(pentafluorophenyl)phosphane, with distinct splitting patterns due to P–F coupling. Elemental analysis (C, H, P) and GC-MS can validate purity. Cross-referencing experimental data with computational predictions (e.g., DFT-calculated NMR shifts) enhances reliability .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and triple-zeta basis sets (e.g., def2-TZVP) provides accurate electronic structure data. Basis sets must balance accuracy and computational cost; recommends split-valance or triple-zeta sets for thermochemical properties. Solvent effects can be modeled using continuum solvation models (e.g., SMD). Software like Gaussian or ORCA is commonly used .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its coordination behavior in catalytic systems?

  • Methodological Answer : The electron-donating dodecyl and methyl groups increase the phosphane’s electron density, enhancing its ability to stabilize low-valent metal centers (e.g., Rh or Co in hydroformylation). demonstrates that phosphane ligands with tailored electron-donating groups improve catalytic turnover by stabilizing active intermediates. Researchers should compare catalytic rates using Hammett parameters or DFT-calculated Natural Bond Orbital (NBO) charges to quantify electronic effects .

Q. What strategies resolve discrepancies between experimental and computational data for phosphane ligand geometries?

  • Methodological Answer : Discrepancies often arise from inadequate basis sets or neglected dispersion forces. suggests incorporating exact exchange (e.g., in the B3LYP functional) and gradient corrections for improved accuracy. For geometric mismatches, refine computational models by including solvent interactions (via COSMO) or using high-level wavefunction methods (e.g., MP2). Experimental validation via X-ray crystallography (as in ) is critical for benchmarking .

Q. How can researchers design phosphane-based catalysts for aqueous-phase reactions involving hydrophobic substrates?

  • Methodological Answer : highlights the use of cyclodextrin-phosphane grafted polymers to enhance substrate solubility and catalytic efficiency. The proximity of phosphane ligands and hydrophobic pockets in such systems accelerates reaction kinetics. Researchers should employ techniques like dynamic light scattering (DLS) to confirm supramolecular assembly and monitor reaction progress via in situ IR or GC-MS .

Q. What kinetic and mechanistic studies are essential for understanding P–C bond formation involving this compound?

  • Methodological Answer : Rate laws and isotopic labeling (e.g., deuterated substrates) can elucidate mechanisms. identifies scenarios where phosphane ligand exchange or oxidative addition is rate-determining. Stopped-flow NMR or time-resolved spectroscopy can capture transient intermediates. For example, variable-temperature kinetics combined with Eyring analysis provides activation parameters (ΔH‡, ΔS‡) .

Data Analysis and Contradiction Management

Q. How should researchers address inconsistencies in NMR data for phosphane derivatives?

  • Methodological Answer : Contradictions may arise from impurities or dynamic processes (e.g., fluxionality). Purify samples via column chromatography or repeated crystallizations. Variable-temperature NMR can identify dynamic behavior, while 2D experiments (e.g., HSQC, NOESY) resolve overlapping signals. Cross-validate with X-ray structures (as in ) or high-resolution MS .

Q. What methods validate the thermochemical accuracy of DFT models for phosphane-containing systems?

  • Methodological Answer : Compare computed bond dissociation energies or reaction enthalpies with experimental calorimetry data. emphasizes using benchmark sets (e.g., G2/97) to assess functional performance. For phosphanes, include dispersion-corrected functionals (e.g., B3LYP-D3) to account for van der Waals interactions in bulky ligands .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.